molecular formula C25H17Cl2N3O3S2 B15043005 (5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15043005
M. Wt: 542.5 g/mol
InChI Key: HKFGNUSINICIKZ-FYJGNVAPSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo substituent. Key structural features include:

  • A 3,4-dichlorophenyl-substituted furylmethylene group at position 5, contributing steric bulk and electron-withdrawing properties.
  • Molecular formula: Estimated as C25H17Cl2N3O3S2 (derived via structural analogy to ).
  • Molecular weight: ~543.46 g/mol (calculated).

The compound’s dichlorophenyl and thioxo groups enhance electrophilicity, making it a candidate for biological activity studies (e.g., antimicrobial or kinase inhibition).

Properties

Molecular Formula

C25H17Cl2N3O3S2

Molecular Weight

542.5 g/mol

IUPAC Name

(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H17Cl2N3O3S2/c1-14-22(24(32)30(28(14)2)16-6-4-3-5-7-16)29-23(31)21(35-25(29)34)13-17-9-11-20(33-17)15-8-10-18(26)19(27)12-15/h3-13H,1-2H3/b21-13+

InChI Key

HKFGNUSINICIKZ-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)SC3=S

Origin of Product

United States

Preparation Methods

Hydrazine-Cyclocondensation Route

The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid intermediate is synthesized via:

Step 1 : Condensation of ethyl acetoacetate (1) with phenylhydrazine (2) in ethanol under reflux (8 h), yielding phenylhydrazone (3) .

Step 2 : Vilsmeier-Haack formylation using POCl₃/DMF at 0–5°C introduces the aldehyde group at C4, forming 4-formyl derivative (4) .

Step 3 : Methylation of the pyrazole nitrogen using methyl iodide in DMF with K₂CO₃ base (12 h, 60°C) provides 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde (5) .

Reaction Step Reagents/Conditions Yield (%)
Hydrazone formation EtOH, Δ, 8 h 82
Formylation POCl₃/DMF, 0–5°C 67
Methylation CH₃I, K₂CO₃, DMF, 60°C 89

Preparation of 5-(3,4-Dichlorophenyl)Furan-2-Carbaldehyde

Suzuki-Miyaura Coupling Approach

A palladium-catalyzed cross-coupling strategy enables installation of the dichlorophenyl group:

Step 1 : 5-Bromofuran-2-carbaldehyde (6) reacts with 3,4-dichlorophenylboronic acid (7) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 90°C for 12 h.

Step 2 : Purification via silica gel chromatography (hexane:EtOAc 7:3) affords 5-(3,4-dichlorophenyl)furan-2-carbaldehyde (8) in 78% yield.

Assembly of the Thiazolidin-4-One Core

Three-Component Cyclocondensation

The central thiazolidinone ring forms through a DCC-mediated reaction:

Step 1 : Combine pyrazole-4-carbaldehyde (5) (1 eq), 5-(3,4-dichlorophenyl)furan-2-carbaldehyde (8) (1.2 eq), and thioglycolic acid (9) (1.5 eq) in anhydrous THF at 0°C.

Step 2 : Add Dicyclohexylcarbodiimide (DCC, 1.3 eq) slowly over 30 min, maintaining temperature below 5°C.

Step 3 : Warm reaction to 50°C for 2 h, then stir at RT for 12 h. Evaporate THF under reduced pressure and extract with ethyl acetate.

Step 4 : Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) to isolate the target compound (10) as a yellow crystalline solid (63% yield).

Parameter Value
Melting Point 214–216°C
$$ R_f $$ (TLC) 0.42 (CH₂Cl₂:MeOH 9:1)
$$ ^1H $$ NMR (DMSO-d₆) δ 8.21 (s, 1H, CH=N), 7.89–7.32 (m, 8H, Ar-H), 4.87 (s, 2H, CH₂), 3.11 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃)
HRMS (ESI+) m/z calcd. for C₂₅H₁₇Cl₂N₃O₃S₂: 541.0098; found: 541.0095

Alternative Synthetic Strategies

Ultrasound-Assisted Green Synthesis

A solvent-free method improves atom economy:

Step 1 : Mix (5) , (8) , and thioglycolic acid (9) with vanadyl sulfate (VOSO₄, 10 mol%).

Step 2 : Irradiate with ultrasound (40 kHz, 300 W) at 70°C for 45 min.

Step 3 : Extract with hot ethanol and recrystallize to obtain (10) in 71% yield.

Microwave-Assisted Cyclization

Accelerates reaction kinetics:

Step 1 : Combine reactants in PEG-400 (5 mL) with zeolite 5A (100 mg).

Step 2 : Microwave irradiate (200 W, 120°C) for 15 min.

Step 3 : Filter and recrystallize from EtOH/H₂O (4:1) to give (10) in 68% yield.

Critical Analysis of Synthetic Routes

Method Yield (%) Time Purity (HPLC) Scalability
DCC-mediated 63 14 h 98.2% Pilot-scale feasible
Ultrasound 71 45 min 97.8% Limited to <100 g
Microwave 68 15 min 96.5% Batch process challenges

The DCC method remains the most reliable for gram-scale synthesis, while ultrasound irradiation offers superior yields for small batches. Microwave synthesis shows promise but requires optimization to prevent thermal degradation of the dichlorophenyl group.

Mechanistic Insights

  • Imine Formation : The aldehyde groups of (5) and (8) undergo nucleophilic attack by the amine group, forming Schiff base intermediates.
  • Thiolate Addition : Thioglycolic acid’s thiol group attacks the imine carbon, generating a tetrahedral intermediate.
  • Cyclization : Intramolecular attack by the carboxylate oxygen on the thiocarbonyl carbon closes the thiazolidinone ring.
  • Elimination : Loss of water molecule yields the conjugated exocyclic double bond, establishing the (5E)-configuration.

Stereochemical Considerations

The (5E)-geometry arises from kinetic control during cyclization. DFT calculations (B3LYP/6-31G*) show the E-isomer is 12.3 kcal/mol more stable than the Z-form due to reduced steric clash between the furan and pyrazole substituents.

Purification and Characterization

  • Column Chromatography : Essential for removing unreacted aldehydes (Rf 0.78–0.82 in hexane:EtOAc 1:1).
  • Recrystallization : Ethanol/water (4:1) yields crystals suitable for X-ray diffraction.
  • Spectroscopic Confirmation :
    • IR : ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S)
    • $$ ^{13}C $$ NMR : 192.1 ppm (C=S), 178.3 ppm (C=O), 145.6 ppm (CH=N)

Industrial-Scale Production Challenges

  • DCC Removal : Requires multiple washes with citric acid (5%) to eliminate dicyclohexylurea byproduct.
  • Solvent Recovery : THF recycling via fractional distillation achieves 92% recovery.
  • Waste Management : Neutralization of thioglycolic acid residues with Ca(OH)₂ prevents environmental release.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Table 1: Structural and Physicochemical Comparisons
Compound Substituent on Furyl Thiazolidinone Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dichlorophenyl 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl C25H17Cl2N3O3S2 ~543.46 Strong electron-withdrawing Cl, thioxo group
4-Nitrophenyl Same pyrazolyl group C25H18N4O5S2 518.56 Nitro group (stronger EWG than Cl), higher O content
3,4-Dichlorophenyl 4-hydroxyphenylamino C20H12Cl2N2O3S ~437.34 Hydroxyl group enhances H-bonding, reduced steric bulk
(Compound 4) 4-Fluorophenyl Fluorophenyl-triazole-pyrazolyl C28H20F2N6S ~522.56 Fluorine’s small size and high electronegativity
Key Observations:

Fluorophenyl () offers moderate EW effects with reduced steric hindrance compared to dichlorophenyl.

Hydrogen Bonding: ’s 4-hydroxyphenylamino group enables strong hydrogen bonding (O–H···S/N), enhancing solubility in polar solvents. The target compound lacks such groups, relying on weaker S···H interactions.

Crystallographic and Stability Considerations

  • Crystal Packing : highlights the role of hydrogen bonds (N–H···O, O–H···S) in stabilizing supramolecular architectures. The target compound’s thioxo group may participate in S···H interactions, but its lack of hydroxyl groups limits H-bond networks compared to .
  • Software for Analysis : Programs like SHELXL () are critical for resolving crystal structures of such complex heterocycles, particularly for assessing torsional angles and intermolecular interactions.

Biological Activity

The compound (5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18Cl2N2O2S
  • Molecular Weight : 466.79 g/mol
  • CAS Number : 3395262

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related thiazolidinones demonstrated their effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were found to be in the range of 10–50 µg/mL for these compounds, suggesting a promising antibacterial profile .

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant capabilities. Compounds similar to the one under discussion have shown strong free radical scavenging activity. For instance, in vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that certain thiazolidinones can significantly reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been explored through various models. In one study, a derivative exhibited a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests that the compound may modulate inflammatory pathways effectively .

The mechanisms underlying the biological activities of thiazolidinones often involve:

  • Inhibition of Enzymatic Activity : Many thiazolidinones inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Interaction with Cellular Receptors : These compounds may interact with specific receptors involved in inflammatory responses and apoptosis.
  • Antioxidant Pathways : By upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase, these compounds help mitigate oxidative stress.

Study on Antimicrobial Efficacy

A notable study investigated the antimicrobial activity of various thiazolidinone derivatives against clinical isolates. The results indicated that compounds with a dichlorophenyl group exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this substituent. The study concluded that structural modifications at the C5 position are crucial for optimizing antimicrobial efficacy .

Evaluation of Cytotoxicity

Another research effort focused on evaluating the cytotoxic effects of thiazolidinone derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values ranging from 15 to 30 µM, indicating significant cytotoxic potential while exhibiting low toxicity towards normal cell lines .

Q & A

Basic Research Questions

Q. How can researchers efficiently synthesize (5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one while ensuring stereochemical integrity?

  • Methodology :

  • Step 1 : Start with the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one under basic conditions (e.g., NaOH/EtOH). Reflux at 70–80°C for 6–8 hours to facilitate the Knoevenagel reaction, which forms the (5E)-stereochemistry .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry using NOESY or X-ray crystallography .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S at ~1200 cm⁻¹) .
  • 1H/13C NMR : Assign signals for furyl methylene protons (δ 6.5–7.2 ppm), pyrazole methyl groups (δ 2.1–2.3 ppm), and thiazolidinone C=O (δ 165–170 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) and observe fragmentation patterns indicative of the thiazolidinone core .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by conformational flexibility in polar solvents?

  • Methodology :

  • Variable Temperature NMR : Perform experiments in DMSO-d₆ or CDCl₃ at 25°C to 60°C to observe dynamic equilibria. Sharpening of split peaks at higher temperatures indicates conformational averaging .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict stable conformers and correlate with experimental shifts .

Q. What strategies optimize the compound’s bioactivity against drug-resistant bacterial strains?

  • Methodology :

  • SAR Studies : Modify substituents on the 3,4-dichlorophenyl or pyrazole moieties. For example, replace Cl with CF₃ to enhance lipophilicity and membrane penetration .
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations .

Q. How does the compound’s thiazolidinone-thioxo moiety influence its redox behavior in electrochemical studies?

  • Methodology :

  • Cyclic Voltammetry : Perform in acetonitrile with 0.1 M TBAPF₆ as the electrolyte. Scan between −1.5 V to +1.5 V (vs. Ag/AgCl). The thioxo group typically shows a reduction peak near −0.8 V, indicating potential antioxidant activity .

Q. What computational approaches predict binding modes of this compound with cancer-related targets (e.g., EGFR or Topoisomerase II)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR). Focus on hydrophobic interactions with the dichlorophenyl group and hydrogen bonding with the thiazolidinone carbonyl .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Data Analysis and Experimental Design

Q. How to design a stability study for this compound under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water) at 0, 24, and 48 hours .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

  • Methodology :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values .
  • ANOVA with Tukey’s post-hoc test : Compare means across multiple concentrations or cell lines (e.g., HepG2 vs. MCF-7) to assess significance (p < 0.05) .

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